molecular formula C17H18N6O6S B1179841 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine CAS No. 129970-97-4

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine

Cat. No.: B1179841
CAS No.: 129970-97-4
M. Wt: 434.4 g/mol
InChI Key: BRSNNJIJEZWSBU-XNIJJKJLSA-N
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Description

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine is a useful research compound. Its molecular formula is C17H18N6O6S and its molecular weight is 434.4 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antimycobacterial, and antiviral activities, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula of 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine is C17H18N6O6SC_{17}H_{18}N_{6}O_{6}S. Its structure features a pyrazolo-pyrimidine core with a ribofuranosyl moiety and a nitrobenzyl thio group, which are critical for its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis:

CompoundMIC (μM)Cytotoxicity (MRC-5 CC50)
5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine0.6>64
Control (Isoniazid)0.15Not applicable

The compound exhibited submicromolar activity against M. tuberculosis without significant cytotoxicity to human fibroblasts (MRC-5), indicating a favorable therapeutic index .

Antitumor Activity

Pyrazole derivatives, including the compound , have shown promise as antitumor agents. Research indicates that modifications in the pyrazole structure can lead to enhanced inhibitory activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 and MDA-MB-231
  • Results : Compounds with specific substitutions demonstrated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Antiviral Activity

The antiviral efficacy of pyrazolo[3,4-d] pyrimidine derivatives has been explored against viruses such as herpes simplex virus type-1 (HSV-1). The following data illustrates the potency of related compounds:

CompoundIC50 (μM)
Pyrazolo derivative A0.20
Pyrazolo derivative B0.21
Lead molecule (TBZ-1)0.35

These findings indicate that structural modifications can significantly enhance antiviral activity, making this class of compounds promising candidates for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

  • Substituents : The presence of electron-withdrawing groups (like nitro groups) on the aromatic ring enhances biological activity.
  • Core Modifications : Alterations in the pyrazole or pyrimidine core can lead to variations in potency against specific targets.

Case Studies

  • Antimycobacterial Study : A study evaluated the compound's effectiveness against drug-resistant strains of M. tuberculosis, demonstrating that it retains efficacy even in resistant isolates due to its unique activation pathway involving F420-dependent nitroreductase .
  • Antitumor Synergy : In vitro assays showed that combining pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity in breast cancer cell lines, particularly in those with poor prognostic indicators .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSNNJIJEZWSBU-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017107
Record name 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13153-27-0, 129970-97-4
Record name 6-(4-Nitrobenzylthio)guanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrobenzylthioguanine formycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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